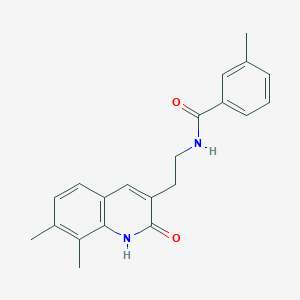

![molecular formula C17H11N5O3S B2432952 2-benzamido-N-(benzo[c][1,2,5]thiadiazol-4-yl)oxazole-4-carboxamide CAS No. 1396875-71-0](/img/structure/B2432952.png)

2-benzamido-N-(benzo[c][1,2,5]thiadiazol-4-yl)oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-benzamido-N-(benzo[c][1,2,5]thiadiazol-4-yl)oxazole-4-carboxamide” is a compound that has been studied for its potential biological activities . It’s a derivative of benzo[c][1,2,5]thiadiazole .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of benzo[c][1,2,5]thiadiazole derivatives was designed from PTP1B inhibitors with 1H-2,3-Dihydroperimidine motif, synthesized, and evaluated their biological activities against PTP1B and SHP2 .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography and density functional theory (DFT) calculations . The benzo[c][1,2,5]thiadiazole ring system is essentially planar .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . The chemical shifts are reported in parts per million (ppm) relative to TMS (0.00 ppm), and the coupling constants J are reported in Hertz (Hz) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . A standard DFT with a general gradient approximation of Perdew, Burke, and Ernzerhof (GGA-PBE) functionals and a double-ζ plus polarization (DZP) basis set with a 200 Ry charge density mesh cutoff was used for the geometry optimization of the system .Scientific Research Applications

Photodynamic Therapy (PDT) Agents

- Impact : In vitro experiments demonstrate that this compound induces mitochondrial membrane potential (MMP) reduction, abnormal mitochondrial morphology, autophagic vacuoles, and lysosomal damage, ultimately enhancing cancer cell apoptosis. In vivo studies show effective tumor growth inhibition upon light exposure .

Organic Light Emitting Diodes (OLEDs)

- Impact : By tuning its electronic properties, this compound could enhance OLED performance, leading to brighter and more efficient displays .

Dye-Sensitized Solar Cells (DSSCs)

- Impact : Incorporating this compound into DSSCs could improve light absorption and electron transfer efficiency, potentially enhancing solar cell efficiency .

Singlet Oxygen Production

- Impact : Researchers can explore its use in synthetic chemistry and other fields that require controlled singlet oxygen generation .

Biomedical Imaging

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of research on similar compounds involve the development of novel inhibitors with optimal potency and improved pharmacological properties . The design and preparation of a highly sensitive and selective luminescent probe to detect primary aromatic amines among various amines are also important .

properties

IUPAC Name |

2-benzamido-N-(2,1,3-benzothiadiazol-4-yl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5O3S/c23-15(10-5-2-1-3-6-10)20-17-19-13(9-25-17)16(24)18-11-7-4-8-12-14(11)22-26-21-12/h1-9H,(H,18,24)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZMFQPLMMSLQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

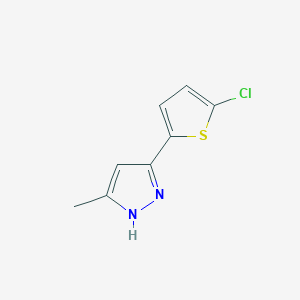

![2-[(4-chlorophenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole](/img/structure/B2432873.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2432876.png)

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2432878.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2432880.png)

![5-(Hydroxymethyl)-8-methyl-3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)pyrano[2,3-c]pyridin-2-one](/img/structure/B2432882.png)

![(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2432883.png)

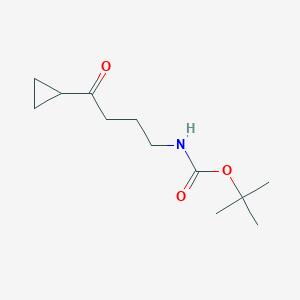

![tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2432884.png)

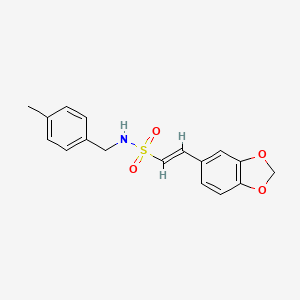

![1-[(3-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2432886.png)

![(2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide](/img/structure/B2432888.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2432889.png)